Enantiomer-Specific Antibiofilm Synergy with Amikacin Against S. aureus and C. albicans
In a study comparing the two optical isomers, (-)-myrtenol and (+)-myrtenol, the latter demonstrated a synergistic effect with amikacin on 64-81% of clinical S. aureus and C. albicans isolates, including MRSA and fluconazole-resistant strains, whereas (-)-myrtenol potentiated amikacin's antibiofilm activity in only half of the tested isolates [1]. This indicates that while (-)-myrtenol is active, (+)-myrtenol exhibits a broader and more robust synergistic profile against multidrug-resistant pathogens in this specific assay.
| Evidence Dimension | Percentage of clinical isolates showing synergistic antibiofilm effect with amikacin |
|---|---|
| Target Compound Data | Approximately 50% of isolates |
| Comparator Or Baseline | (+)-Myrtenol |
| Quantified Difference | 64-81% for (+)-myrtenol, ~50% for (-)-myrtenol |
| Conditions | In vitro combination assay against S. aureus and C. albicans mono- and dual-species cultures (Mahmoud et al., 2022) |
Why This Matters
Procuring the correct enantiomer is critical for formulations aiming to leverage myrtenol's biofilm-disrupting synergy with aminoglycosides.
- [1] Mahmoud RY, Trizna EY, Sulaiman RK, et al. Increasing the Efficacy of Treatment of Staphylococcus aureus-Candida albicans Mixed Infections with Myrtenol. Antibiotics (Basel). 2022;11(12):1743. doi:10.3390/antibiotics11121743 View Source
